molecular formula C32H68N2O4 B12691027 Aminotridecane adipate CAS No. 35059-07-5

Aminotridecane adipate

Cat. No.: B12691027
CAS No.: 35059-07-5
M. Wt: 544.9 g/mol
InChI Key: RAAWXSRBWMMQQK-UHFFFAOYSA-N
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Description

Aminotridecane adipate is a chemical compound with the molecular formula C19H39NO4. It is formed by the reaction of 1-aminotridecane and adipic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminotridecane adipate can be synthesized through a reaction between 1-aminotridecane and adipic acid. The reaction typically involves heating the reactants in the presence of a solvent, such as toluene, and a catalyst, such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Aminotridecane adipate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding amine and alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Amides and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Aminotridecane adipate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of biochemical pathways and enzyme reactions.

    Medicine: this compound is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of aminotridecane adipate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Aminotridecane: A precursor to aminotridecane adipate, used in similar applications.

    Adipic Acid: Another precursor, widely used in the production of nylon and other polymers.

    Tridecylamine: A related compound with similar chemical properties and applications.

Uniqueness

This compound is unique due to its specific combination of 1-aminotridecane and adipic acid, which imparts distinct chemical and physical properties. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

35059-07-5

Molecular Formula

C32H68N2O4

Molecular Weight

544.9 g/mol

IUPAC Name

hexanedioic acid;tridecan-2-amine

InChI

InChI=1S/2C13H29N.C6H10O4/c2*1-3-4-5-6-7-8-9-10-11-12-13(2)14;7-5(8)3-1-2-4-6(9)10/h2*13H,3-12,14H2,1-2H3;1-4H2,(H,7,8)(H,9,10)

InChI Key

RAAWXSRBWMMQQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C)N.CCCCCCCCCCCC(C)N.C(CCC(=O)O)CC(=O)O

Origin of Product

United States

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